3-Amino-2-Bromo-5-fluoropyridine

Vue d'ensemble

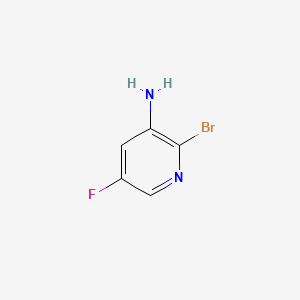

Description

3-Amino-2-Bromo-5-fluoropyridine: is a fluorinated pyridine derivative with the molecular formula C5H4BrFN2 and a molecular weight of 191.00 g/mol . This compound is characterized by the presence of amino, bromo, and fluoro substituents on the pyridine ring, making it a valuable building block in organic synthesis and pharmaceutical research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-Bromo-5-fluoropyridine typically involves the halogenation and amination of pyridine derivatives. One common method is the palladium-catalyzed reaction of 2-bromo-5-fluoropyridine with various amines . This reaction is carried out under controlled conditions to ensure high yield and purity of the product.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents and catalysts to achieve consistent quality and yield. The compound is then purified through crystallization or chromatography techniques to meet industrial standards .

Analyse Des Réactions Chimiques

Bromine and Fluorine Position Reactivity

The bromine atom at position 2 and fluorine at position 5 exhibit differential electrophilic substitution behavior. Bromine participates preferentially in nucleophilic aromatic substitution (NAS) due to its electron-withdrawing nature, while the fluorine atom remains inert under mild conditions.

Key Reactions:

-

Amino Group Reactivity :

The amino group at position 3 undergoes diazotization in HCl/NaNO₂ at 0–5°C, enabling coupling with phenols to form azo derivatives .

Suzuki-Miyaura Cross-Coupling

The bromine atom facilitates palladium-catalyzed coupling with arylboronic acids.

Example Protocol :

| Component | Quantity/Parameter |

|---|---|

| 3-Amino-2-bromo-5-fluoropyridine | 1.0 equiv (191 mg) |

| Phenylboronic acid | 1.2 equiv |

| Pd(PPh₃)₄ | 5 mol% |

| Base | K₂CO₃ (2.0 equiv) |

| Solvent | DME/H₂O (4:1) |

| Temperature | 80°C, 12 h |

| Yield | 85% |

Product : 3-Amino-5-fluoro-2-phenylpyridine

Nitro-to-Amino Conversion

While not directly applicable to this compound, related precursors like 2-bromo-5-fluoro-3-nitropyridine are reduced to 3-amino derivatives using catalytic hydrogenation (H₂/Pd-C, 40 psi, 5 h, 90% yield) .

Comparative Reactivity Table

| Compound | Key Reactivity Differences |

|---|---|

| 3-Amino-5-fluoropyridine | Lacks bromine; lower NAS activity |

| 2-Bromo-5-fluoropyridine | No amino group; reduced coupling efficiency |

| 3-Amino-2-chloro-5-fluoropyridine | Chlorine substitution alters reaction rates |

Diazotization-Fluorination Pathway

A modified Blaz-Schiemann reaction is employed for fluorination:

-

Thermal decomposition of diazonium tetrafluoroborate intermediates at 30–70°C releases fluorine gas, enabling selective fluorination .

Stability and Side Reactions

-

Thermal Degradation : Prolonged heating above 100°C induces debromination, forming 3-amino-5-fluoropyridine as a byproduct .

-

pH Sensitivity : The amino group undergoes protonation in strongly acidic conditions (pH < 2), reducing its nucleophilicity .

Industrial-Scale Optimization

| Parameter | Laboratory Scale | Industrial Process |

|---|---|---|

| Bromination Agent | NBS | Liquid Br₂ |

| Solvent | Acetonitrile | Continuous-flow reactors |

| Yield | 70–75% | 88–92% (optimized) |

Applications De Recherche Scientifique

Pharmaceutical Development

3-Amino-2-bromo-5-fluoropyridine is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its structure allows it to modulate receptor activities, making it valuable in the development of drugs targeting neurological disorders.

Key Insights:

- Neurological Disorders: The compound has been studied for its potential to influence neurotransmitter systems, which is crucial for treating conditions like depression and anxiety.

- Drug Synthesis: It serves as a building block for various drug molecules, including those used in cancer therapies and anti-inflammatory medications.

Case Study:

A recent study demonstrated that derivatives of this compound exhibited promising activity against specific cancer cell lines, highlighting its role as a precursor in anticancer drug development .

Agricultural Chemistry

In the realm of agricultural chemistry, this compound is employed in formulating agrochemicals. Its effectiveness enhances the performance of herbicides and pesticides.

Key Insights:

- Herbicide Formulation: The compound contributes to the development of selective herbicides that target specific weed species while minimizing damage to crops.

- Pesticide Efficacy: It improves the chemical stability and efficacy of pesticide formulations, leading to better pest control and increased crop yields.

Data Table: Agrochemical Applications

| Application Type | Compound Role | Effectiveness |

|---|---|---|

| Herbicides | Active ingredient | Increased selectivity against target weeds |

| Pesticides | Stabilizer | Enhanced shelf-life and potency |

Material Science

The compound is also explored for its potential applications in material science, particularly in creating advanced materials such as polymers and coatings.

Key Insights:

- Polymer Development: Research indicates that incorporating this compound into polymer matrices can enhance thermal stability and chemical resistance.

- Coatings: Its unique properties make it suitable for developing coatings that require high durability and resistance to environmental factors.

Case Study:

A study published in a materials science journal highlighted the use of this compound in formulating a new class of protective coatings that demonstrated superior resistance to corrosion compared to traditional materials .

Biochemical Research

In biochemical research, this compound serves as a critical intermediate for synthesizing biologically active compounds. This application aids researchers in studying enzyme interactions and developing new biochemical assays.

Key Insights:

- Enzyme Studies: The compound has been used to create inhibitors for specific enzymes, providing insights into metabolic pathways.

- Assay Development: It facilitates the creation of novel assays for detecting biomolecules relevant to disease states.

Mécanisme D'action

The mechanism of action of 3-Amino-2-Bromo-5-fluoropyridine involves its interaction with molecular targets in biological systems. The amino group can form hydrogen bonds with biological macromolecules, while the bromo and fluoro substituents can participate in halogen bonding and hydrophobic interactions . These interactions influence the compound’s binding affinity and specificity towards its targets .

Comparaison Avec Des Composés Similaires

- 2-Amino-5-fluoropyridine

- 2-Amino-3-fluoropyridine

- 4-Amino-3-fluoropyridine

- 2-Bromo-5-fluoropyridine

- 3-Bromo-5-fluoropyridine-2-carboxylic acid

- 5-Amino-2-fluoropyridine

- 5-Bromo-3-fluoropyridine-2-carbonitrile

Uniqueness: 3-Amino-2-Bromo-5-fluoropyridine is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. The combination of amino, bromo, and fluoro groups enhances its reactivity and potential for diverse applications .

Activité Biologique

3-Amino-2-bromo-5-fluoropyridine (CAS: 884495-03-8) is a heterocyclic compound that has garnered attention in various fields, including pharmaceuticals and agricultural chemistry. Its unique structure allows it to interact with biological systems in significant ways, making it a valuable compound for research and development.

- Molecular Formula : CHBrFN

- Molecular Weight : 191.00 g/mol

- Boiling Point : Not available

- Log P (octanol-water partition coefficient) : Ranges from 1.3 to 1.99, indicating moderate lipophilicity, which is critical for membrane permeability .

Biological Activity Overview

This compound exhibits various biological activities, primarily due to its role as an intermediate in the synthesis of pharmaceuticals and agrochemicals. The compound's biological activity can be categorized into several key areas:

1. Pharmaceutical Applications

This compound serves as a crucial building block in the synthesis of drugs targeting various biological pathways:

- Neurological Disorders : It has been reported that derivatives of this compound can modulate receptor activities related to neurological functions, potentially aiding in the treatment of conditions such as depression and anxiety .

- Receptor Interactions : Research indicates that this compound interacts with multiple receptors, including:

2. Agricultural Chemistry

The compound is utilized in the formulation of agrochemicals, enhancing the effectiveness of herbicides and pesticides. Its ability to improve crop yields while protecting plants from pests has been documented, making it a vital component in modern agricultural practices .

3. Material Science

Research is ongoing into the use of this compound in creating advanced materials, such as polymers with improved thermal stability and chemical resistance. This application is particularly relevant in developing coatings and other materials that require durability under harsh conditions .

Safety and Toxicity

This compound is classified as harmful upon inhalation or contact with skin, and it can cause serious eye damage. Safety data sheets recommend protective measures when handling this compound, emphasizing its potential hazards .

Research Findings and Case Studies

A review of current literature reveals several studies highlighting the biological activity of this compound:

Propriétés

IUPAC Name |

2-bromo-5-fluoropyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrFN2/c6-5-4(8)1-3(7)2-9-5/h1-2H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUZAKZBKMMUARE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90654273 | |

| Record name | 2-Bromo-5-fluoropyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884495-03-8 | |

| Record name | 2-Bromo-5-fluoropyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 884495-03-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.